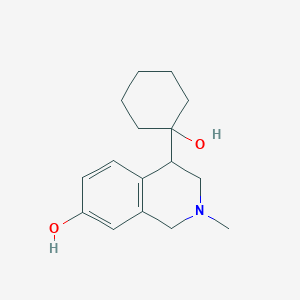

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Hydroxycyclohexyl)-2-méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol est un composé organique complexe appartenant à la classe des tétrahydroisoquinoléines. Ce composé est caractérisé par la présence d'un groupe hydroxycyclohexyle attaché au noyau tétrahydroisoquinoléine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-(1-Hydroxycyclohexyl)-2-méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol implique généralement plusieurs étapes :

Formation du noyau tétrahydroisoquinoléine : Ceci peut être réalisé par la réaction de Pictet-Spengler, où un aldéhyde ou une cétone réagit avec une amine en présence d'un catalyseur acide.

Introduction du groupe hydroxycyclohexyle : Cette étape implique l'addition d'un groupe cyclohexyle suivie d'une hydroxylation. Le groupe cyclohexyle peut être introduit par une réaction d'alkylation de Friedel-Crafts, et l'hydroxylation peut être réalisée à l'aide de réactifs tels que le tétroxyde d'osmium ou le peroxyde d'hydrogène.

Méthylation : Le groupe méthyle peut être introduit à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

4-(1-Hydroxycyclohexyl)-2-méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide de réactifs tels que le trioxyde de chrome ou le chlorochromate de pyridinium.

Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou pour réduire le noyau tétrahydroisoquinoléine à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs tels que le chlorure de thionyle ou le tribromure de phosphore.

Réactifs et conditions courantes

Oxydation : Trioxyde de chrome dans l'acide acétique, chlorochromate de pyridinium dans le dichlorométhane.

Réduction : Hydrure de lithium et d'aluminium dans l'éther, borohydrure de sodium dans le méthanol.

Substitution : Chlorure de thionyle dans le dichlorométhane, tribromure de phosphore dans le tétrahydrofurane.

Principaux produits formés

Oxydation : Formation d'un dérivé cétonique.

Réduction : Formation d'une tétrahydroisoquinoléine déshydroxylée ou entièrement réduite.

Substitution : Formation de dérivés chloro ou bromo.

Applications de la recherche scientifique

4-(1-Hydroxycyclohexyl)-2-méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de 4-(1-Hydroxycyclohexyl)-2-méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes telles que la monoamine oxydase ou des récepteurs tels que les récepteurs de la dopamine.

Voies impliquées : Il peut influencer les voies des neurotransmetteurs, conduisant à des effets potentiels sur l'humeur et la cognition.

Applications De Recherche Scientifique

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes such as monoamine oxidase or receptors such as dopamine receptors.

Pathways Involved: It may influence neurotransmitter pathways, leading to potential effects on mood and cognition.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(1-Hydroxycyclohexyl)-1,2,3,4-tétrahydroisoquinoléine : Manque le groupe méthyle, ce qui peut affecter son activité biologique.

2-Méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol : Manque le groupe hydroxycyclohexyle, ce qui peut influencer sa réactivité chimique et ses applications.

Unicité

4-(1-Hydroxycyclohexyl)-2-méthyl-1,2,3,4-tétrahydroisoquinoléin-7-ol est unique en raison de la présence à la fois du groupe hydroxycyclohexyle et du groupe méthyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche.

Activité Biologique

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol, also known by its CAS number 1187948-72-6, is a compound of interest due to its potential biological activities. This article reviews the existing research on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

- Molecular Formula : C16H23NO2

- Molecular Weight : 261.36 g/mol

- CAS Number : 1187948-72-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, particularly in the context of neuroprotection, anti-inflammatory properties, and potential antiviral effects.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In a study involving neurotoxicity models, it was found that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress. Mechanistically, these compounds may modulate pathways associated with apoptosis and inflammation in neuronal cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Tetrahydroisoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines in various models. This activity may be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems and modulate inflammatory responses through the inhibition of specific signaling pathways.

Propriétés

Formule moléculaire |

C16H23NO2 |

|---|---|

Poids moléculaire |

261.36 g/mol |

Nom IUPAC |

4-(1-hydroxycyclohexyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C16H23NO2/c1-17-10-12-9-13(18)5-6-14(12)15(11-17)16(19)7-3-2-4-8-16/h5-6,9,15,18-19H,2-4,7-8,10-11H2,1H3 |

Clé InChI |

CQKOYFVTJFAYOB-UHFFFAOYSA-N |

SMILES canonique |

CN1CC(C2=C(C1)C=C(C=C2)O)C3(CCCCC3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.